2-[6-(4-Prop-2-ynylpiperazin-1-yl)pyrazin-2-yl]oxyethanol
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Overview
Description
2-[6-(4-Prop-2-ynylpiperazin-1-yl)pyrazin-2-yl]oxyethanol is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a prop-2-ynyl group and a pyrazine ring, connected via an oxyethanol linker. Its unique structure allows it to participate in diverse chemical reactions and exhibit potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(4-Prop-2-ynylpiperazin-1-yl)pyrazin-2-yl]oxyethanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with a suitable alkylating agent under basic conditions.
Introduction of the prop-2-ynyl group: The piperazine ring is then alkylated with propargyl bromide in the presence of a base such as potassium carbonate.
Formation of the pyrazine ring: The pyrazine ring can be synthesized separately through a condensation reaction involving appropriate precursors like 2,3-diaminopyrazine and an aldehyde.
Coupling of the piperazine and pyrazine rings: The two rings are coupled via an ether linkage using a suitable coupling reagent like sodium hydride in a polar aprotic solvent.
Introduction of the oxyethanol linker: Finally, the oxyethanol group is introduced through a nucleophilic substitution reaction using ethylene oxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[6-(4-Prop-2-ynylpiperazin-1-yl)pyrazin-2-yl]oxyethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxyethanol group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced piperazine and pyrazine derivatives.
Substitution: Formation of substituted piperazine and pyrazine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its potential therapeutic effects, including anti-tubercular activity and as a candidate for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[6-(4-Prop-2-ynylpiperazin-1-yl)pyrazin-2-yl]oxyethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
2-[6-(4-Prop-2-ynylpiperazin-1-yl)pyrazin-2-yl]oxyethanol can be compared with other similar compounds, such as:
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Studied for its anti-tubercular activity.
3-[(1H-Pyrazol-4-yl)oxy]pyrazin-2-amine:
The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a versatile compound for various scientific research applications.
Properties
IUPAC Name |
2-[6-(4-prop-2-ynylpiperazin-1-yl)pyrazin-2-yl]oxyethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c1-2-3-16-4-6-17(7-5-16)12-10-14-11-13(15-12)19-9-8-18/h1,10-11,18H,3-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFVIOTWLYVAJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)C2=CN=CC(=N2)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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